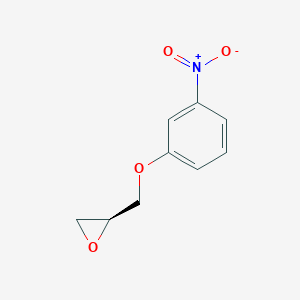
(S)-2-((3-Nitrophenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((3-Nitrophenoxy)methyl)oxirane, also known as NPOX, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. NPOX is a chiral epoxide, meaning it has a three-dimensional structure that can exist in two mirror-image forms. This property makes NPOX useful in various fields, including organic synthesis, materials science, and drug discovery.
Wirkmechanismus
The mechanism of action of (S)-2-((3-Nitrophenoxy)methyl)oxirane is not fully understood, but it is believed to interact with biological molecules, such as enzymes and receptors, through covalent bonding and hydrogen bonding. (S)-2-((3-Nitrophenoxy)methyl)oxirane has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. (S)-2-((3-Nitrophenoxy)methyl)oxirane has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-2-((3-Nitrophenoxy)methyl)oxirane are still being studied, but it has been shown to have a variety of effects on different biological systems. In vitro studies have shown that (S)-2-((3-Nitrophenoxy)methyl)oxirane can inhibit the activity of certain enzymes and affect the expression of certain genes. In vivo studies have shown that (S)-2-((3-Nitrophenoxy)methyl)oxirane can affect the behavior and physiology of animals, such as altering their locomotor activity and inducing seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-((3-Nitrophenoxy)methyl)oxirane in lab experiments is its chiral nature, which allows for the creation of molecules with specific stereochemistry. (S)-2-((3-Nitrophenoxy)methyl)oxirane is also relatively easy to synthesize and has been optimized for large-scale production. One limitation of using (S)-2-((3-Nitrophenoxy)methyl)oxirane in lab experiments is its potential toxicity, as it has been shown to induce seizures in animals at high doses. Another limitation is its reactivity, as it can react with biological molecules and potentially interfere with normal cellular processes.
Zukünftige Richtungen
There are several future directions for research on (S)-2-((3-Nitrophenoxy)methyl)oxirane. One direction is to further investigate its potential as a drug candidate, as it has been shown to interact with biological molecules and has unique stereochemistry. Another direction is to explore its potential as a building block for the synthesis of complex molecules with specific stereochemistry. Additionally, the effects of (S)-2-((3-Nitrophenoxy)methyl)oxirane on different biological systems and its potential toxicity should be further studied to better understand its potential applications.
Synthesemethoden
The synthesis of (S)-2-((3-Nitrophenoxy)methyl)oxirane involves the reaction of (S)-glycidol with 3-nitrophenol in the presence of a Lewis acid catalyst. The resulting product is a chiral epoxide with a nitrophenyl group attached to one of the carbon atoms in the oxirane ring. The synthesis of (S)-2-((3-Nitrophenoxy)methyl)oxirane is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
(S)-2-((3-Nitrophenoxy)methyl)oxirane has been used in various scientific research applications, including organic synthesis, materials science, and drug discovery. In organic synthesis, (S)-2-((3-Nitrophenoxy)methyl)oxirane has been used as a chiral building block to create complex molecules with specific stereochemistry. In materials science, (S)-2-((3-Nitrophenoxy)methyl)oxirane has been used to create polymer materials with unique properties, such as high thermal stability and resistance to UV radiation. In drug discovery, (S)-2-((3-Nitrophenoxy)methyl)oxirane has been investigated as a potential drug candidate due to its ability to interact with biological molecules and its unique stereochemistry.
Eigenschaften
IUPAC Name |
(2S)-2-[(3-nitrophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJLXLVVZBTEOC-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((3-Nitrophenoxy)methyl)oxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

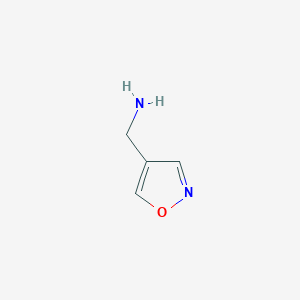
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
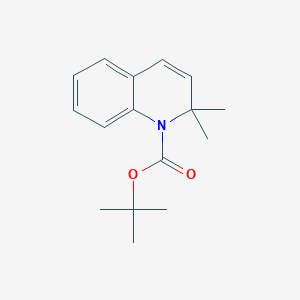
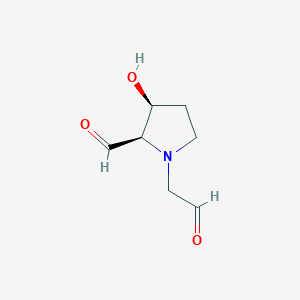
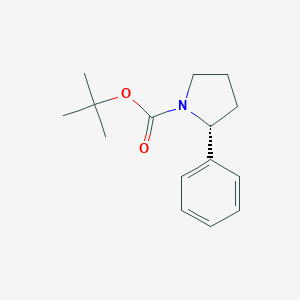
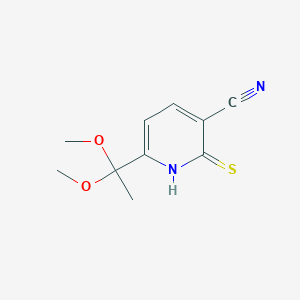
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)

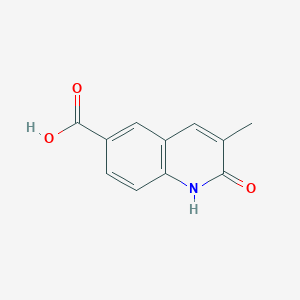
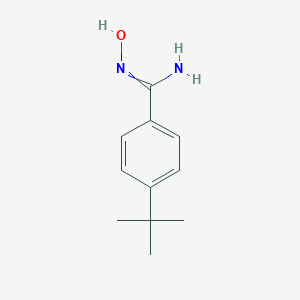
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
